molecular formula C11H13BrFNO B8441628 4-bromo-N-butyl-2-fluorobenzamide

4-bromo-N-butyl-2-fluorobenzamide

Cat. No.: B8441628
M. Wt: 274.13 g/mol
InChI Key: JVXUGNWWKGXMCX-UHFFFAOYSA-N
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Description

4-Bromo-N-butyl-2-fluorobenzamide is a substituted benzamide derivative characterized by a bromine atom at the para-position, a fluorine atom at the ortho-position of the benzamide core, and an N-butyl group as the amide substituent. Benzamide derivatives are often studied for their biological activity, such as enzyme inhibition or receptor modulation, influenced by electronic and steric effects from substituents like halogens and alkyl chains .

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

4-bromo-N-butyl-2-fluorobenzamide

InChI

InChI=1S/C11H13BrFNO/c1-2-3-6-14-11(15)9-5-4-8(12)7-10(9)13/h4-5,7H,2-3,6H2,1H3,(H,14,15)

InChI Key

JVXUGNWWKGXMCX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C=C(C=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 4-bromo-N-butyl-2-fluorobenzamide with structurally related compounds from the evidence, focusing on substituent effects, physicochemical properties, and synthesis insights.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Benzamide Core) Amide Group Molecular Formula Molecular Weight Key Findings from Evidence
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-F (not explicitly stated) 2-Nitrophenyl C₁₃H₁₀BrN₂O₃ 335.14 g/mol Asymmetric unit contains two molecules; nitro group increases planarity and π-π stacking
4-Bromo-N-(2-chloro-6-fluorophenyl)-...* 4-Br, 5-F, 2-[(2S)-CF₃-propan-2-yl]oxy 2-Chloro-6-fluorophenyl C₁₆H₁₀BrClF₅NO₂ 485.61 g/mol High synthesis yield (90%) achieved via acyl chloride coupling; trifluoromethyl group enhances metabolic stability
4-Bromo-N-[2-(diethylamino)ethyl]-2-fluorobenzamide 4-Br, 2-F 2-(Diethylamino)ethyl C₁₃H₁₈BrFN₂O 317.20 g/mol Tertiary amine group introduces basicity; potential for enhanced solubility in acidic media
N-(4-Bromo-2-fluorophenyl)-2,4-bis(methoxy)benzamide 4-Br, 2-F 2,4-Bis(methoxy)benzamide C₁₅H₁₃BrFNO₃ 362.18 g/mol Methoxy groups increase lipophilicity and may influence receptor binding

*Truncated name for brevity; full name in .

Key Observations

Substituent Effects on Reactivity and Stability: Nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) enhance planarity and intermolecular interactions, critical for crystallinity . Trifluoromethyl groups () improve metabolic stability due to their electron-withdrawing nature and resistance to oxidation . Butyl vs.

Synthesis Considerations: Acyl chloride coupling (e.g., in ) is a robust method for benzamide synthesis, achieving high yields (~90%) with halogenated anilines . Steric hindrance from bulky amide groups (e.g., diethylaminoethyl in ) may require optimized reaction conditions for the N-butyl variant.

Physicochemical Properties :

  • Lipophilicity : The butyl group in this compound is expected to increase logP compared to analogs with polar substituents (e.g., nitro or methoxy).
  • Solubility : Tertiary amines () or methoxy groups () can modulate solubility; the butyl group may necessitate formulation strategies for bioavailability.

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